molecular formula C16H23NO B1341456 2,5-Dimethyl-3-((2-methylpiperidin-1-yl)methyl)benzaldehyde CAS No. 894213-68-4

2,5-Dimethyl-3-((2-methylpiperidin-1-yl)methyl)benzaldehyde

Cat. No.: B1341456
CAS No.: 894213-68-4
M. Wt: 245.36 g/mol
InChI Key: GIJVMIAPQDLJQR-UHFFFAOYSA-N
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Description

2,5-Dimethyl-3-((2-methylpiperidin-1-yl)methyl)benzaldehyde is an organic compound with the molecular formula C16H23NO. It is a benzaldehyde derivative featuring a piperidine ring, which is a common structural motif in many biologically active compounds.

Scientific Research Applications

2,5-Dimethyl-3-((2-methylpiperidin-1-yl)methyl)benzaldehyde has several scientific research applications:

Safety and Hazards

The safety data sheet for a similar compound, Benzaldehyde, indicates that it is a combustible liquid, can cause skin and eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation, may damage fertility or the unborn child, and is toxic to aquatic life with long-lasting effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-3-((2-methylpiperidin-1-yl)methyl)benzaldehyde typically involves the alkylation of 2,5-dimethylbenzaldehyde with 2-methylpiperidine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing in an appropriate solvent like toluene or dichloromethane .

Industrial Production Methods

The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-3-((2-methylpiperidin-1-yl)methyl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-3-((2-methylpiperidin-1-yl)methyl)benzaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aldehyde and piperidine functional groups. These interactions can modulate biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethyl-3-((2-methylpiperidin-1-yl)methyl)benzaldehyde is unique due to the presence of both the dimethyl-substituted benzene ring and the piperidine moiety. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2,5-dimethyl-3-[(2-methylpiperidin-1-yl)methyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-12-8-15(14(3)16(9-12)11-18)10-17-7-5-4-6-13(17)2/h8-9,11,13H,4-7,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJVMIAPQDLJQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=C(C(=CC(=C2)C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589504
Record name 2,5-Dimethyl-3-[(2-methylpiperidin-1-yl)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

894213-68-4
Record name 2,5-Dimethyl-3-[(2-methylpiperidin-1-yl)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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